Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate
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Overview
Description
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structural features, which include a formamido group and dichlorophenyl and ethoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl and ethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-HYDROXYBUTANOATE
- ETHYL (3R)-3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE
Uniqueness
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H21Cl2NO4 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-3-26-15-8-5-13(6-9-15)18(12-19(24)27-4-2)23-20(25)14-7-10-16(21)17(22)11-14/h5-11,18H,3-4,12H2,1-2H3,(H,23,25) |
InChI Key |
NXNDEDCFVGBNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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